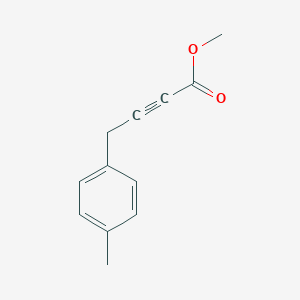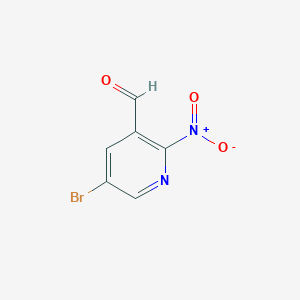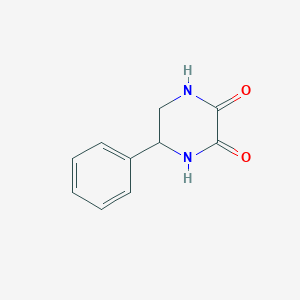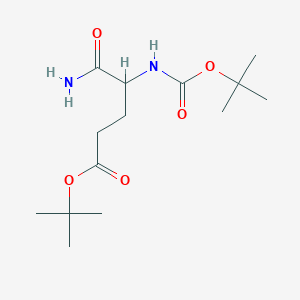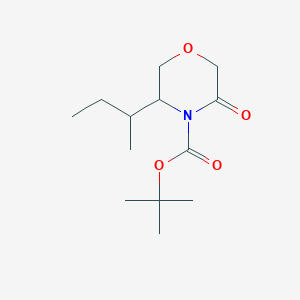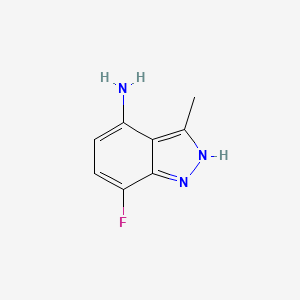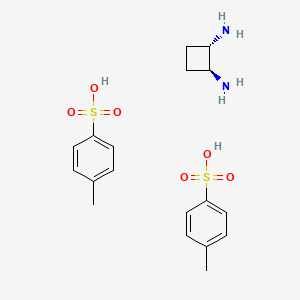
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) is a chiral diamine compound that has gained attention in various fields of chemistry and industry. This compound is characterized by its cyclobutane ring structure with two amino groups in the 1 and 2 positions, and it is often used in the form of its bis(4-methylbenzenesulfonic acid) salt. The presence of the chiral centers makes it an important compound for enantioselective synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclobutane-1,2-diamine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine . The reaction is usually carried out in anhydrous ethanol under reflux conditions to ensure complete condensation of the primary amino groups .
Industrial Production Methods
Industrial production of (1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization and characterization using techniques like IR and NMR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-cyclobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1S,2S)-cyclobutane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-cyclobutane-1,2-diamine: A stereoisomer with similar chemical properties but different biological activity due to its chiral configuration.
1,2-diaminocyclohexane: A structurally similar compound with a cyclohexane ring instead of a cyclobutane ring.
1,2-diphenylethylenediamine: Another chiral diamine used in similar applications but with different steric and electronic properties.
Uniqueness
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) is unique due to its specific chiral configuration and the presence of the cyclobutane ring, which imparts distinct steric and electronic characteristics. These features make it particularly valuable in enantioselective synthesis and catalysis, where the precise control of stereochemistry is crucial.
Eigenschaften
Molekularformel |
C18H26N2O6S2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(1S,2S)-cyclobutane-1,2-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C4H10N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-2-4(3)6/h2*2-5H,1H3,(H,8,9,10);3-4H,1-2,5-6H2/t;;3-,4-/m..0/s1 |
InChI-Schlüssel |
KNVCGIUURDIOHA-LTQLKUHTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H]([C@H]1N)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



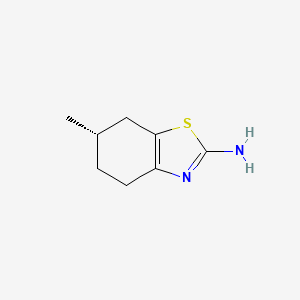
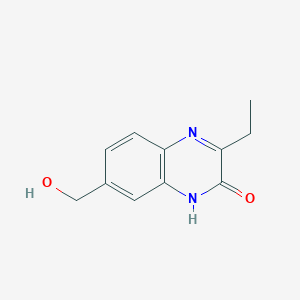
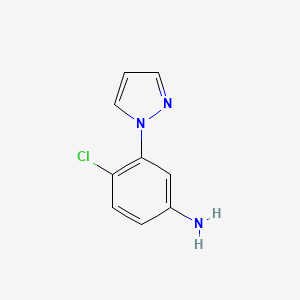
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)
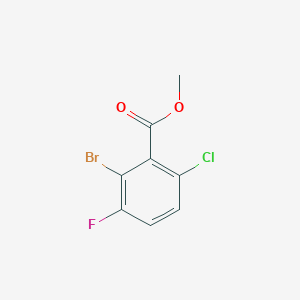
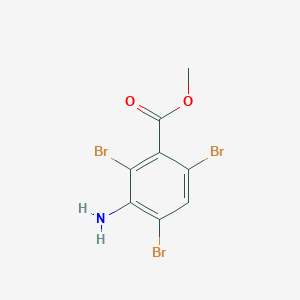
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
